3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclo[2.2.1]hept-5-ene core substituted with a carboxylic acid group at position 2 and a carbamoyl-linked 4-chloro-2,5-dimethoxyphenyl moiety at position 2. Its structure combines a rigid bicyclic framework with aromatic and polar functional groups, enabling diverse interactions in biological and material systems.
Properties
IUPAC Name |
3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-23-12-7-11(13(24-2)6-10(12)18)19-16(20)14-8-3-4-9(5-8)15(14)17(21)22/h3-4,6-9,14-15H,5H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBZZLZXMBWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2C3CC(C2C(=O)O)C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common route starts with the preparation of the bicyclo[22The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
Challenges :
- Purification of stereoisomers (endo vs. exo) .
- Stability of chloro and methoxy groups under reaction conditions .
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) varies with substituents:
- Alkyl Chains: Higher log k values (e.g., 2-ethylhexyl: ~3.5–4.0) due to nonpolar interactions .
- Aromatic Groups : Lower log k for nitro (log k ≈ 2.0–2.5 ) vs. chloro/methoxy (estimated log k ≈ 2.8–3.2) due to balanced polarity.
- HPLC Retention : Methoxycarbonyl groups (e.g., ) increase retention time compared to alkyl analogs .
Crystallinity and Stability
- Crystallinity is critical for pharmaceutical formulations. Analogous bicyclo compounds meet pharmacopeial crystallinity standards (e.g., 〈695〉 tests ).
- The target compound’s chloro and methoxy groups may enhance crystalline stability compared to nitro or ester derivatives .
Material Science
- Polymerization : Derivatives like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester are used in fluorinated copolymers for lithography .
- Perfumery : Esters of bicyclo[2.2.1]heptene carboxylic acids are patented for fragrance compositions , though the target compound’s substituents likely preclude this use.
Biological Activity
3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential biological activities. This compound exhibits a unique bicyclic structure that contributes to its pharmacological properties, making it of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bicyclic core : Bicyclo[2.2.1]heptene structure.
- Functional groups : Contains a carbamoyl group and a carboxylic acid group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18ClN O5 |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate signaling pathways associated with inflammation and cancer progression.
- Target Interaction : The compound has been shown to interact with specific receptors, potentially influencing G protein-coupled receptor (GPCR) pathways, which are critical in many physiological processes .
- Biochemical Pathways : It may affect the expression of genes involved in inflammatory responses and cancer cell proliferation, though specific pathways remain under investigation.
Anticancer Properties
Studies have suggested that this compound exhibits anticancer activity by:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth in preclinical models.
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent , likely through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune cell activity.
Case Studies
-
In vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 to 30 µM, indicating varying sensitivity among cell types.
- Animal Models : Preclinical studies involving xenograft models have reported reduced tumor sizes when treated with this compound compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4'-Chloro-2',5'-dimethoxyacetoacetanilide | Moderate anti-inflammatory |
| Bicyclo[2.2.1]hept-5-ene-3-carboxylic acid | Limited anticancer activity |
| 3-(4-chlorophenyl)urea | Strong anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
